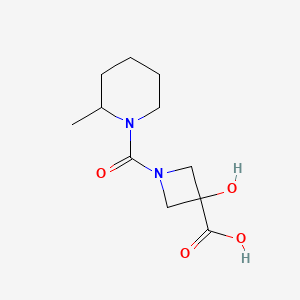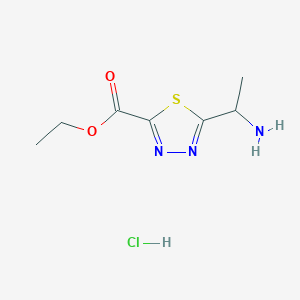![molecular formula C13H12ClN5 B7437595 N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of stimulants and has been found to have similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased focus, attention, and motivation. CTMP also activates the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects
CTMP has been found to have several biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness. Long-term use of CTMP has been found to cause changes in the brain's dopamine and norepinephrine systems, which may lead to addiction and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMP has several advantages for lab experiments such as its high potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action compared to other stimulants. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems.
Direcciones Futuras
There are several future directions for research on CTMP such as investigating its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. The development of analogs and derivatives of CTMP with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Further studies are needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Conclusion
In conclusion, CTMP is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. It has been found to have similar effects to methylphenidate and has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased focus, attention, and motivation. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems. Further research is needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Métodos De Síntesis
CTMP can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
CTMP has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and motivation. CTMP has also been found to improve working memory and cognitive flexibility in animal studies.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJLLWLALOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)


![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)


![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)